(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate
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Overview
Description
(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate is a natural diterpenoid compound isolated from the whole plants of Spiraea japonica. It features a phenylacryloxyl substituted ent-atisane skeleton and has a molecular formula of C29H40O3 with a molecular weight of 436.63 g/mol . This compound is part of a group of atisane diterpenoids, which also includes spiratisanin A and spiratisanin C .
Preparation Methods
Synthetic Routes and Reaction Conditions: (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate is typically extracted from Spiraea japonica using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves maceration or Soxhlet extraction, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Spiraea japonica plants. The process includes:
- Harvesting and drying the plant material.
- Grinding the dried plant material into a fine powder.
- Extracting the compound using suitable solvents.
- Purifying the extract through chromatographic methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity and influence physiological responses.
Comparison with Similar Compounds
(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:
Spiratisanin A: Another atisane diterpenoid with a similar structure but different biological activities.
Spiratisanin C: Shares the same ent-atisane skeleton but has distinct functional groups.
Spiramine A and Spiradine F: Known atisine diterpene alkaloids isolated from the same plant.
These compounds share structural similarities but differ in their functional groups and biological properties, making this compound a unique and valuable compound for scientific research.
Properties
IUPAC Name |
(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUSQCBPSPYRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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